molecular formula C4H4ClNOS2 B8665764 2-Sulfanylidene-1,3-thiazolidine-3-carbonyl chloride CAS No. 74179-13-8

2-Sulfanylidene-1,3-thiazolidine-3-carbonyl chloride

Cat. No. B8665764
M. Wt: 181.7 g/mol
InChI Key: OXAQQGSRCMOIKT-UHFFFAOYSA-N
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Patent
US04643991

Procedure details

A solution of 2-mercaptothiazoline (2.0 g, 0.0168 mmol) and Et3N (2.9 ml, 0.021 mol) in THF (30 ml) was added dropwise to a solution of phosgene (2.37 g, 0.0239 mol) in toluene (12 ml) at 5° C. for 7 min. The mixture was stirred at 5° C. for 5 min and then filtered to remove the precipitate. The filtrate was evaporated in vacuo to give a crystalline residue. To the residue was added ether (10 ml) and the ether was evaporated in vacuo. This operation was repeated twice. 2-Thioxo-3-thiazolidinecarbonyl chloride (2,0 g) was obtained as a solid. 65.5% yield. IR (Nujol).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][CH2:4][CH2:5][N:6]=1.CCN(CC)CC.[C:14](Cl)([Cl:16])=[O:15].CCOCC>C1COCC1.C1(C)C=CC=CC=1>[S:1]=[C:2]1[N:6]([C:14]([Cl:16])=[O:15])[CH2:5][CH2:4][S:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
SC=1SCCN1
Name
Quantity
2.9 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.37 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crystalline residue
CUSTOM
Type
CUSTOM
Details
the ether was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S=C1SCCN1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65531.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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